molecular formula C13H14O3 B11889727 1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone

1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone

Cat. No.: B11889727
M. Wt: 218.25 g/mol
InChI Key: PJFVDZLZOFYOPA-UHFFFAOYSA-N
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Description

1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is a complex organic compound characterized by its unique spiro structure This compound features a benzo[d][1,3]dioxole ring fused to a cyclopentane ring, with an ethanone group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole precursor, followed by cyclization with a suitable cyclopentane derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spiro structure can enhance binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-amine: Similar spiro structure but with an amine group instead of an ethanone group.

    Spiro[benzo[d][1,3]dioxole-2,1’-cyclohexan]-5-amine: Features a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is unique due to its specific spiro configuration and the presence of the ethanone group

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylethanone

InChI

InChI=1S/C13H14O3/c1-9(14)10-4-5-11-12(8-10)16-13(15-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

PJFVDZLZOFYOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3(O2)CCCC3

Origin of Product

United States

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